molecular formula C17H21NO B057914 (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol CAS No. 75110-91-7

(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol

Cat. No. B057914
CAS RN: 75110-91-7
M. Wt: 255.35 g/mol
InChI Key: KLNGFIBGXXNTLD-PBHICJAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol is a chiral compound that belongs to the class of beta-adrenergic agonists. It is commonly used in scientific research for its ability to stimulate beta-adrenergic receptors, which are involved in various physiological processes.

Mechanism Of Action

The mechanism of action of (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol involves the activation of beta-adrenergic receptors. These receptors are located on the surface of cells and are involved in various physiological processes, including heart rate, blood pressure, and metabolism. When (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol binds to beta-adrenergic receptors, it stimulates the production of cyclic AMP, which activates various downstream signaling pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol are diverse and depend on the tissue and receptor subtype being targeted. In the heart, this compound can increase heart rate and contractility, leading to increased cardiac output. In the lungs, it can relax bronchial smooth muscle, leading to bronchodilation. In skeletal muscle, it can increase glucose uptake and metabolism, leading to increased energy production.

Advantages And Limitations For Lab Experiments

The advantages of using (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol in lab experiments include its high selectivity for beta-adrenergic receptors, its well-characterized mechanism of action, and its ability to produce consistent and reproducible results. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are many future directions for research involving (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol. One area of interest is the development of more selective beta-adrenergic agonists that can target specific receptor subtypes. Another area of interest is the use of (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol in the treatment of various diseases, including heart failure and asthma. Additionally, more research is needed to fully understand the downstream signaling pathways activated by this compound and their role in physiological processes.

Synthesis Methods

The synthesis of (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol can be achieved through a multistep process. One of the most common methods is the reduction of benzyl cyanide with lithium aluminum hydride, followed by reductive amination with methylamine. The resulting intermediate is then resolved using chiral chromatography to obtain the desired enantiomer.

Scientific Research Applications

(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol is widely used in scientific research as a selective beta-adrenergic agonist. It has been shown to stimulate beta-adrenergic receptors in various tissues, including the heart, lungs, and skeletal muscle. This compound is commonly used in studies of cardiovascular physiology, respiratory physiology, and exercise physiology.

properties

CAS RN

75110-91-7

Product Name

(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol

InChI

InChI=1S/C17H21NO/c1-14(17(19)16-11-7-4-8-12-16)18(2)13-15-9-5-3-6-10-15/h3-12,14,17,19H,13H2,1-2H3/t14-,17+/m1/s1

InChI Key

KLNGFIBGXXNTLD-PBHICJAKSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2

SMILES

CC(C(C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2

synonyms

Methyl 2-((4-Hydroxyphenyl)(phenyl)amino)acetate

Origin of Product

United States

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